molecular formula C17H14N2O6 B5581545 Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5581545
M. Wt: 342.30 g/mol
InChI Key: QWXWZLSHRKCJOV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. Its structure, featuring an amide linkage between a nitrobenzoate ester and an acetophenone moiety, identifies it as a derivative of para-aminobenzoic acid (PABA) analog. PABA is a well-established and versatile building block in pharmaceutical design, valued for its favorable safety profile and ability to be substituted at both the amino and carboxyl groups to create novel bioactive molecules . Researchers can leverage this compound as a key intermediate in the synthesis of more complex structures. Compounds with similar structural features have demonstrated a broad spectrum of biological activities in research settings, including potential as antimicrobial, anticancer, and anti-Alzheimer's agents . For instance, PABA-based molecular frameworks are frequently investigated as inhibitors of specific enzymes, such as acetylcholinesterase (AChE) for cognitive disorders and dihydrofolate reductase (DHFR) in anticancer research . The nitro and acetyl functional groups present in this molecule offer convenient handles for further chemical modification, making it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWZLSHRKCJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate followed by the introduction of the acetylphenyl and carbamoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzoates.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties
Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate exhibits anti-inflammatory effects by modulating immune responses. It has been studied for its ability to inhibit the activation of T-cells, which is crucial in inflammatory diseases such as asthma, chronic bronchitis, and rheumatoid arthritis. The compound selectively inhibits phosphodiesterase 7 (PDE7), leading to increased cellular cAMP levels, which helps reduce inflammation .

1.2 Anticancer Activity
Recent studies have indicated that derivatives of this compound can exhibit anticancer properties. The structural modifications enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds similar to this compound have shown promising results in targeting specific cancer pathways .

1.3 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Case Studies

Study Findings Implications
Study on Asthma TreatmentDemonstrated significant reduction in airway inflammation in animal models treated with the compound .Potential use in developing new therapies for asthma and related conditions.
Anticancer ResearchIdentified as a potent inhibitor of specific cancer cell lines with an IC50 value indicating strong efficacy .Suggests further exploration as a chemotherapeutic agent.
Antimicrobial EfficacyShowed effectiveness against multi-drug-resistant strains of bacteria .Highlights the need for novel antimicrobial agents amidst growing resistance issues.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate with structurally related derivatives, focusing on substituent effects, physical properties, and spectral characteristics.

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Melting Point (°C) Key Spectral Data (MS/NMR) Source
This compound C₁₇H₁₃N₂O₆ 353.30 4-Acetylphenyl carbamoyl Not reported Not available -
Methyl 3-((4-acetylphenyl)carbamoyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative (2e) C₂₄H₂₁N₅O₅S 522.24 4-Acetylphenyl carbamoyl (triazolo-pyrimidine core) 229.8–231.6 MS (ESI): m/z 522.24 [M+H]⁺
Methyl 3-((4-chloroanilino)carbonyl)-5-nitrobenzoate C₁₅H₁₁ClN₂O₅ 334.71 4-Chlorophenyl carbamoyl Not reported Not available
Methyl 3-((4-butylamino)carbonyl)-5-nitrobenzoate C₁₉H₂₀N₂O₅ 356.37 4-Butylphenyl carbamoyl Not reported Not available
Methyl 4-amino-3-methoxy-5-nitrobenzoate C₉H₁₀N₂O₅ 226.19 4-Amino, 3-methoxy Not reported PubChem CID: 53419673
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 Hydroxymethyl Not reported PSA: 92.35; LogP: 1.40

Key Observations:

Structural Variations and Electronic Effects: The 4-acetylphenyl carbamoyl group in the target compound introduces strong electron-withdrawing effects due to the acetyl (-COCH₃) and nitro (-NO₂) groups. This contrasts with 4-butylphenyl (), which adds hydrophobicity but lacks electronic modulation, and 4-chlorophenyl (), which combines moderate electron withdrawal with steric bulk.

Thermal Stability :

  • The triazolo-pyrimidine derivative 2e () exhibits a higher melting point (~230°C) compared to simpler benzoates, likely due to its fused heterocyclic core. The target compound’s melting point is unreported but may align with analogs in (e.g., ~200–250°C).

Spectroscopic Profiles :

  • Mass Spectrometry : The triazolo-pyrimidine derivative 2e () shows a prominent [M+H]⁺ peak at m/z 522.24, consistent with its higher molecular weight. Simpler benzoates (e.g., ) display lower m/z values (~200–350).
  • LogP and PSA : Methyl 3-(hydroxymethyl)-5-nitrobenzoate () has a LogP of 1.40 and PSA of 92.35, indicating moderate lipophilicity and high polarity. The target compound’s LogP is likely higher due to the acetylphenyl group.

Synthetic Relevance :

  • The carbamoyl linkage in the target compound is synthetically accessible via coupling reactions (e.g., ), similar to methods used for triazolo-pyrimidine derivatives. Substituents like acetyl or nitro may require protection/deprotection strategies during synthesis.

Research Implications

  • Medicinal Chemistry : The acetylphenyl carbamoyl group may enhance target binding in enzyme inhibitors (e.g., kinase or protease inhibitors), as seen in triazolo-pyrimidine derivatives ().
  • Material Science : Nitro and acetyl groups could stabilize charge-transfer complexes, suggesting applications in optoelectronics.
  • Toxicity and Solubility : The hydroxymethyl variant () offers improved aqueous solubility compared to the acetylated target compound, which may be critical for drug delivery.

Biological Activity

Overview

Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 300.31 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found to be effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promise for use in treating bacterial infections.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced carrageenan-induced paw edema in rats, suggesting a potential mechanism for reducing inflammation through inhibition of pro-inflammatory cytokines.

  • Reduction in Edema : 45.77% compared to control group.
  • Mechanism : The compound likely interacts with cyclooxygenase (COX) enzymes, inhibiting their activity and thereby reducing the production of inflammatory mediators.

The biological activity of this compound is attributed to its ability to form stable complexes with target proteins. Molecular docking studies suggest that the compound binds to the active sites of COX-1 and COX-2 enzymes through hydrogen bonding and hydrophobic interactions.

Key Interactions

  • COX-1 and COX-2 Binding : The compound forms π–sulfur interactions with phenylalanine residues in the active site.
  • Hydrophobic Interactions : Notable interactions with valine and leucine residues enhance binding affinity.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Inflammatory Response :
    • Conducted on rats, this study assessed the anti-inflammatory properties through paw edema models.
    • Results indicated a significant reduction in inflammation markers.
  • Antimicrobial Efficacy Study :
    • A comparative analysis against standard antibiotics showed that this compound had lower MIC values against certain pathogens, indicating its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Nitration of a benzoic acid derivative to introduce the nitro group at position 5.

  • Step 2 : Coupling the 4-acetylphenylcarbamoyl group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) to the benzoate intermediate.

  • Step 3 : Methyl esterification using methanol under acidic or basic conditions.

  • Optimization : Temperature control (e.g., 60–110°C for coupling reactions) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (if applicable) significantly impact yield . Purification via column chromatography or recrystallization is critical for isolating high-purity product .

    • Data Table :
Reaction StepKey ConditionsYield Range
NitrationHNO₃/H₂SO₄, 0°C26–35%
CarbamoylationEDC/HOBt, RT55–87%
EsterificationSOCl₂/MeOH, 60°C88–99%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Methyl ester (δ ~3.8–3.9 ppm, singlet).
  • Aromatic protons (δ 7.5–8.5 ppm, split patterns depend on substitution).
  • Acetyl group (δ ~2.6 ppm for CH₃, δ ~168–170 ppm for carbonyl in ¹³C NMR).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₇H₁₄N₂O₆: 342.3 g/mol). LCMS retention time (~1.25 min under SQD-FA05 conditions) aids purity assessment .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbamoyl (1650–1700 cm⁻¹) groups .

Q. How does the nitro group at position 5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the benzene ring for NAS at meta/para positions. Reactivity can be tested by:

  • Substitution with amines : Monitor using TLC or HPLC to track displacement of nitro groups.
  • Reduction of nitro to amine : Use catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to generate intermediates for further functionalization .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay conditions or impurities. Solutions include:

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control for solvent effects (DMSO ≤0.1%).
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to validate potency .

Q. How can computational modeling predict the interaction between this compound and specific enzymatic targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to active sites (e.g., ATP-binding pockets in kinases).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR analysis : Corrogate substituent effects (e.g., nitro vs. acetyl) on inhibitory activity .

Q. What are the challenges in achieving regioselective functionalization of the benzoate ring, and how can they be addressed?

  • Methodological Answer : Competing reactivity at positions 3, 4, and 5 due to directing groups:

  • Protecting groups : Temporarily block the acetylphenylcarbamoyl moiety during nitration or halogenation.
  • Directed ortho-metalation : Use lithium bases to direct substitution to specific positions .
  • Electrophilic aromatic substitution (EAS) : Optimize reaction conditions (e.g., solvent polarity, Lewis acids) to favor desired regiochemistry .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Reproducibility checks : Verify purity via HPLC (>95%) and crystallize under controlled conditions (e.g., slow evaporation from ethanol).
  • Thermogravimetric analysis (TGA) : Confirm decomposition vs. melting points.
  • Solvent screening : Test solubility in DMSO, DMF, and THF using nephelometry .

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